molecular formula C30H21N7 B13737455 Tris(4-(pyrimidin-5-yl)phenyl)amine

Tris(4-(pyrimidin-5-yl)phenyl)amine

Cat. No.: B13737455
M. Wt: 479.5 g/mol
InChI Key: MKXHWMBYPZSGJC-UHFFFAOYSA-N
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Description

Tris(4-(pyrimidin-5-yl)phenyl)amine: is an organic compound that belongs to the class of trisubstituted amines It is characterized by the presence of three pyrimidin-5-yl groups attached to a central phenylamine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris(4-(pyrimidin-5-yl)phenyl)amine typically involves the reaction of 4-(pyrimidin-5-yl)phenylamine with suitable reagents under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 4-(pyrimidin-5-yl)phenylboronic acid is reacted with a suitable aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tris(4-(pyrimidin-5-yl)phenyl)amine can undergo oxidation reactions, leading to the formation of corresponding N-oxides.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the pyrimidin-5-yl groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: Tris(4-(pyrimidin-5-yl)phenyl)amine is used as a ligand in coordination chemistry, forming complexes with various metal ions

Biology and Medicine: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of Tris(4-(pyrimidin-5-yl)phenyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidin-5-yl groups can form hydrogen bonds and π-π interactions with target molecules, influencing their activity. In biological systems, the compound may inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

    Tris(4-(pyridin-4-yl)phenyl)amine: Similar in structure but with pyridin-4-yl groups instead of pyrimidin-5-yl groups.

    Tris(4-(pyridin-3-yl)phenyl)amine: Another similar compound with pyridin-3-yl groups.

    Tris(4-(pyridin-2-yl)phenyl)amine: Contains pyridin-2-yl groups.

Uniqueness: Tris(4-(pyrimidin-5-yl)phenyl)amine is unique due to the presence of pyrimidin-5-yl groups, which confer distinct electronic and steric properties compared to its pyridine analogs. These differences can influence its reactivity, binding affinity, and overall performance in various applications.

Properties

Molecular Formula

C30H21N7

Molecular Weight

479.5 g/mol

IUPAC Name

4-pyrimidin-5-yl-N,N-bis(4-pyrimidin-5-ylphenyl)aniline

InChI

InChI=1S/C30H21N7/c1-7-28(8-2-22(1)25-13-31-19-32-14-25)37(29-9-3-23(4-10-29)26-15-33-20-34-16-26)30-11-5-24(6-12-30)27-17-35-21-36-18-27/h1-21H

InChI Key

MKXHWMBYPZSGJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=CN=C2)N(C3=CC=C(C=C3)C4=CN=CN=C4)C5=CC=C(C=C5)C6=CN=CN=C6

Origin of Product

United States

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